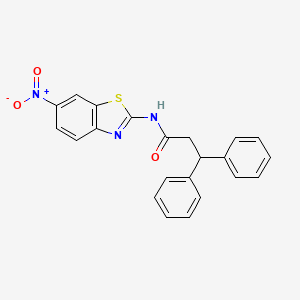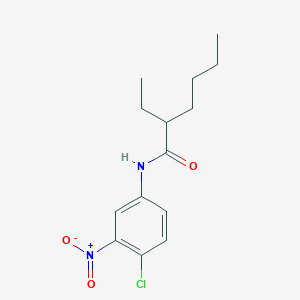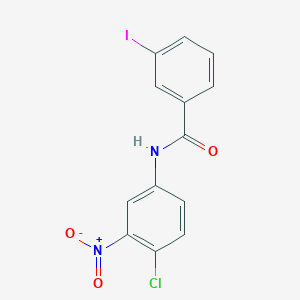![molecular formula C14H13ClN4OS B11020377 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11020377.png)
2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole ring, followed by the introduction of the chloro substituent. The thiadiazole ring is then synthesized and coupled with the indole derivative under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro substituent on the indole ring can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, facilitated by catalysts like palladium or copper.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its unique structure may contribute to the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials, dyes, and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The indole ring may interact with various enzymes and receptors, modulating their activity. The thiadiazole ring can contribute to the compound’s binding affinity and specificity. The chloro substituent may enhance the compound’s stability and reactivity. Together, these structural features enable the compound to exert its effects through multiple pathways, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
Similar compounds to 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide include other indole derivatives with different substituents or ring systems. Some examples are:
2-(6-chloro-1H-indol-3-yl)acetamide: This compound has a similar indole ring with a chloro substituent but lacks the thiadiazole ring.
ethyl 2-(6-chloro-1H-indol-1-yl)acetate: This compound features an ethyl ester group instead of the thiadiazole ring.
2-chloro-1-(6-chloro-1H-indol-3-yl)ethanone: This compound has a ketone group and an additional chloro substituent.
The uniqueness of this compound lies in its combination of the indole and thiadiazole rings, along with the chloro substituent, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN4OS |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClN4OS/c1-2-13-17-18-14(21-13)16-12(20)8-19-6-5-9-3-4-10(15)7-11(9)19/h3-7H,2,8H2,1H3,(H,16,18,20) |
InChI Key |
AULFHJNOKGZIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11020299.png)
![Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11020300.png)
![1-[4-(diethylsulfamoyl)phenyl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020304.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020307.png)
![4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B11020309.png)
![ethyl 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate](/img/structure/B11020311.png)
![(2S)-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11020322.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11020326.png)

![N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11020346.png)



![1-ethyl-7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11020358.png)
